molecular formula C18H24N4O3S B2668882 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 923244-52-4

2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2668882
CAS No.: 923244-52-4
M. Wt: 376.48
InChI Key: OCQRJUFPWWTOHB-UHFFFAOYSA-N
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Description

2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a trimethylphenyl group

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-11-5-12(2)17(13(3)6-11)21-16(25)10-26-18-20-7-14(9-23)22(18)8-15(24)19-4/h5-7,23H,8-10H2,1-4H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQRJUFPWWTOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 5-(hydroxymethyl)-1H-imidazole-2-thiol, which is then reacted with N-(2,4,6-trimethylphenyl)acetamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium methylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted acetamide derivatives

Scientific Research Applications

2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)-1H-imidazole-2-thiol: A precursor in the synthesis of the target compound.

    N-(2,4,6-trimethylphenyl)acetamide: Another precursor used in the synthesis.

    Imidazole derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 921886-59-1) is a complex organic molecule with significant potential in various scientific fields, particularly in biology and medicine. Its unique structure, featuring an imidazole ring and a sulfanyl group, positions it as a candidate for investigating biological activities, including antimicrobial and anticancer properties.

Structure

The compound's molecular formula is C16H20N4O4SC_{16}H_{20}N_{4}O_{4}S, with a molecular weight of 364.4 g/mol. The structural components include:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems.
  • Sulfanyl Group : Implicated in various biochemical interactions.
  • Aromatic Rings : Contributing to the compound's lipophilicity and potential receptor interactions.

Physical Properties

PropertyValue
Molecular Weight364.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains. For instance, a related study demonstrated that imidazole derivatives displayed significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer activity of this compound is being explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds with similar structures have been reported to inhibit tumor growth by affecting the PI3K/Akt pathway .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors, altering their activity and influencing cellular responses.

Study 1: Antimicrobial Screening

A study conducted by researchers tested various imidazole derivatives against common bacterial pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

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